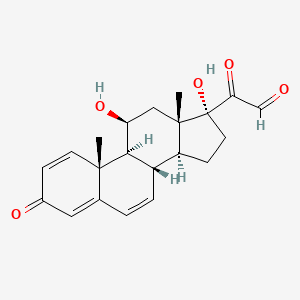
6-Methyl-7-(2-(methylsulfonyl)phenyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-7-(2-methylsulfonylphenyl)quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications . This compound is a derivative of quinoxaline, which has been studied extensively for its potential therapeutic properties .
Métodos De Preparación
The synthesis of 6-methyl-7-(2-methylsulfonylphenyl)quinoxaline can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction typically occurs under acidic or basic conditions and can be facilitated by microwave-assisted synthesis or ultrasonic technology to reduce reaction time . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
6-methyl-7-(2-methylsulfonylphenyl)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications .
Mecanismo De Acción
The mechanism of action of 6-methyl-7-(2-methylsulfonylphenyl)quinoxaline involves its interaction with specific molecular targets and pathways . For instance, it can inhibit the activity of certain enzymes or receptors, leading to the suppression of disease-related pathways . The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
6-methyl-7-(2-methylsulfonylphenyl)quinoxaline can be compared with other quinoxaline derivatives such as 3-ethylquinoxalin-2-one and 2-phenylquinoxaline . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . The unique methylsulfonylphenyl group in 6-methyl-7-(2-methylsulfonylphenyl)quinoxaline contributes to its distinct pharmacological profile and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H14N2O2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
6-methyl-7-(2-methylsulfonylphenyl)quinoxaline |
InChI |
InChI=1S/C16H14N2O2S/c1-11-9-14-15(18-8-7-17-14)10-13(11)12-5-3-4-6-16(12)21(2,19)20/h3-10H,1-2H3 |
Clave InChI |
ZJKFPXOCPPFUDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=CN=C2C=C1C3=CC=CC=C3S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)


![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)

![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)



![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)


